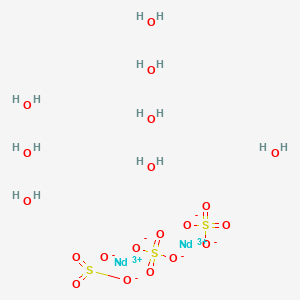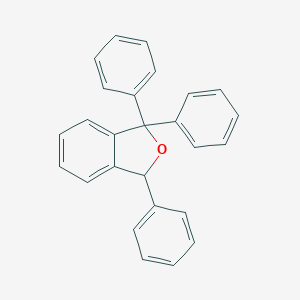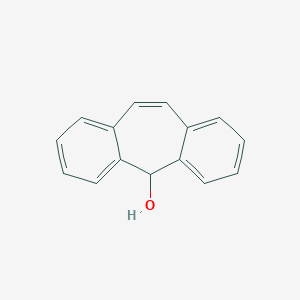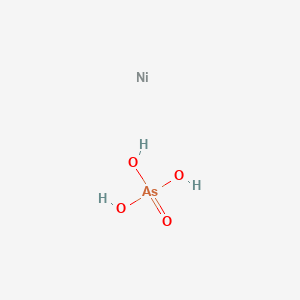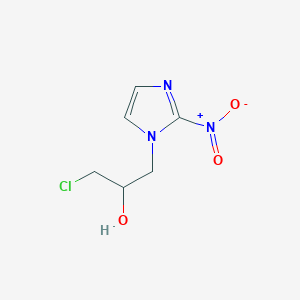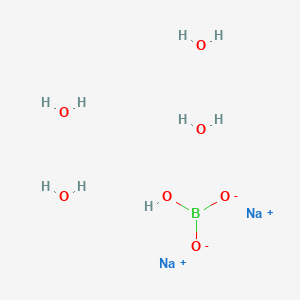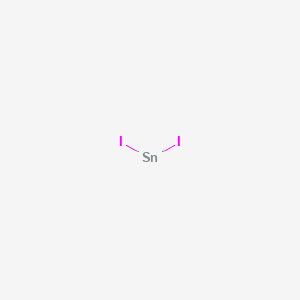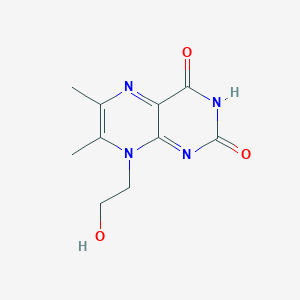![molecular formula C22H22O B089168 [Diphenyl(propoxy)methyl]benzene CAS No. 13594-77-9](/img/structure/B89168.png)
[Diphenyl(propoxy)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Diphenyl(propoxy)methyl]benzene, commonly known as DPM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DPM is a white crystalline solid that belongs to the family of organic compounds known as diarylmethanes. It is a relatively new compound that was first synthesized in the 1960s and has since been the subject of numerous studies due to its potential applications in various fields.
作用机制
The mechanism of action of DPM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Studies have shown that DPM can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
生化和生理效应
Studies have shown that DPM can have various biochemical and physiological effects on the body. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. DPM has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, DPM has been shown to have analgesic properties, which can help reduce pain.
实验室实验的优点和局限性
One of the main advantages of using DPM in lab experiments is its high purity and stability. DPM is a relatively stable compound that can be easily synthesized and purified, making it an ideal compound for use in various experiments. However, one of the limitations of using DPM is its relatively high cost compared to other compounds.
未来方向
There are numerous future directions for research on DPM. One area of potential research is the development of DPM-based drugs for the treatment of Alzheimer's disease. Studies have shown that DPM can improve cognitive function, and further research could lead to the development of more effective treatments for this debilitating disease. Another area of potential research is the development of DPM-based materials for use in electronic displays. DPM has already been used as a key component in the synthesis of liquid crystals, and further research could lead to the development of more advanced materials with even greater potential applications.
合成方法
The synthesis of DPM involves the reaction of benzhydrol and 1-chloro-2-propylbenzene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and results in the formation of DPM as the main product. The purity of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
科学研究应用
DPM has been extensively studied for its potential applications in various fields such as material science, pharmaceuticals, and organic synthesis. In material science, DPM has been used as a key component in the synthesis of liquid crystals, which have applications in the production of electronic displays. In pharmaceuticals, DPM has been studied for its potential use as an antifungal agent and as a treatment for Alzheimer's disease.
属性
CAS 编号 |
13594-77-9 |
|---|---|
产品名称 |
[Diphenyl(propoxy)methyl]benzene |
分子式 |
C22H22O |
分子量 |
302.4 g/mol |
IUPAC 名称 |
[diphenyl(propoxy)methyl]benzene |
InChI |
InChI=1S/C22H22O/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
InChI 键 |
AVIKXXVBLCSYIY-UHFFFAOYSA-N |
SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




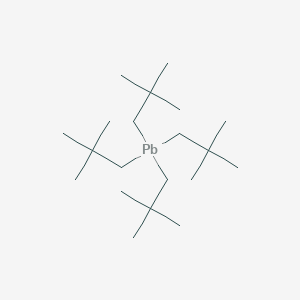
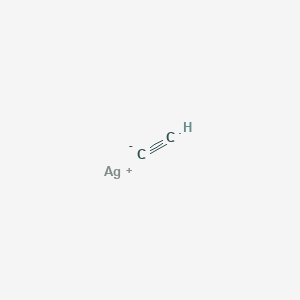

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)
